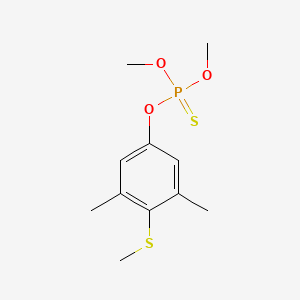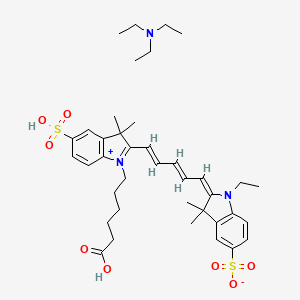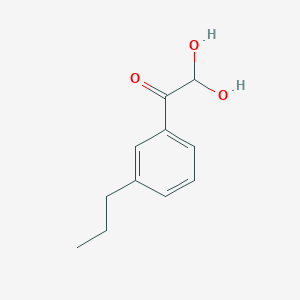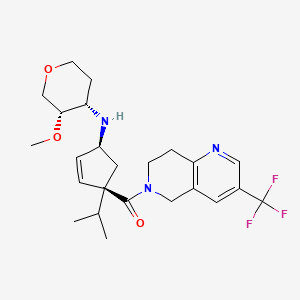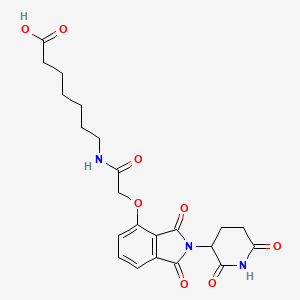
Thalidomide-O-acetamido-C6-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalidomide-O-acetamido-C6-acid is a derivative of thalidomide, a compound known for its immunomodulatory, anti-inflammatory, and anti-angiogenic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-acetamido-C6-acid involves the conjugation of thalidomide with an acetamido group and a C6 linker. The process typically includes the following steps:
Activation of Thalidomide: Thalidomide is first activated by introducing a reactive group, such as an azide or an amine.
Linker Attachment: A C6 linker is then attached to the activated thalidomide through a series of chemical reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).
Acetamido Group Addition: Finally, an acetamido group is introduced to complete the synthesis of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Thalidomide-O-acetamido-C6-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the thalidomide core.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various thalidomide derivatives with modified functional groups, which can be used for different therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Thalidomide-O-acetamido-C6-acid has a wide range of scientific research applications:
Chemistry: It is used in the development of novel chemical probes and as a building block for more complex molecules.
Biology: The compound is employed in studying protein-protein interactions and cellular pathways.
Medicine: this compound is used in drug discovery, particularly in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation.
Industry: The compound is utilized in the production of pharmaceuticals and as a research tool in various industrial applications
Wirkmechanismus
Thalidomide-O-acetamido-C6-acid exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding leads to the ubiquitination and subsequent degradation of target proteins. The compound modulates various cellular pathways, including those involved in inflammation, angiogenesis, and immune response .
Vergleich Mit ähnlichen Verbindungen
Thalidomide: The parent compound known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative of thalidomide with enhanced anti-cancer activity.
Pomalidomide: Another thalidomide derivative with potent anti-inflammatory and immunomodulatory effects
Uniqueness: Thalidomide-O-acetamido-C6-acid is unique due to its specific structure, which allows for targeted protein degradation through the PROTAC technology. This makes it a valuable tool in drug discovery and therapeutic applications .
Eigenschaften
Molekularformel |
C22H25N3O8 |
|---|---|
Molekulargewicht |
459.4 g/mol |
IUPAC-Name |
7-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]heptanoic acid |
InChI |
InChI=1S/C22H25N3O8/c26-16-10-9-14(20(30)24-16)25-21(31)13-6-5-7-15(19(13)22(25)32)33-12-17(27)23-11-4-2-1-3-8-18(28)29/h5-7,14H,1-4,8-12H2,(H,23,27)(H,28,29)(H,24,26,30) |
InChI-Schlüssel |
WOLLRZHSUPHKGE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


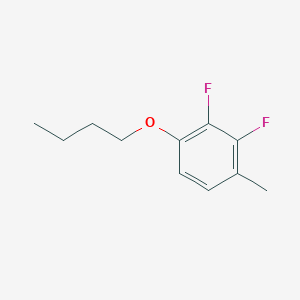
![(2S)-2-acetamido-N-[(3S,9S,12S,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide;acetic acid](/img/structure/B14760453.png)
![4-[3-(3-Bromo-4-hydroxyphenyl)-3-bicyclo[2.2.1]heptanyl]benzoic acid methyl ester](/img/structure/B14760458.png)
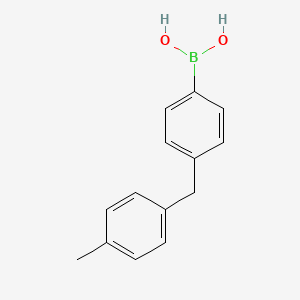
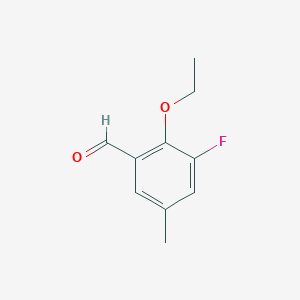

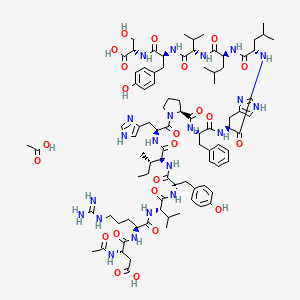
![3-[3,5-bis(trifluoromethyl)anilino]-4-[[[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B14760478.png)
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B14760491.png)
